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A Comprehensive Comparison of Leading Software for Pharmacokinetic Modeling in

Therapeutic Drug Monitoring

[City, State] – [Date] – In the ever-evolving landscape of personalized medicine, therapeutic

drug monitoring (TDM) stands as a cornerstone for optimizing drug efficacy and safety. The

utility of TDM is significantly enhanced by sophisticated pharmacokinetic (PK) modeling

software that allows for individualized dosing regimens. This guide provides a detailed

comparison of various software solutions available to researchers, scientists, and drug

development professionals, offering a clear perspective on their performance based on

experimental data.

Executive Summary
The selection of an appropriate pharmacokinetic modeling software is critical for successful

therapeutic drug monitoring. This guide compares several prominent software packages,

including traditional population PK modeling tools like NONMEM®, Monolix®, and Pumas™, as

well as clinically-focused Bayesian dosing platforms such as PrecisePK®, DoseMe®, and

MwPharm®. The comparison is based on quantitative performance metrics, including accuracy,

precision, and computational efficiency, derived from published experimental studies. Detailed
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experimental protocols and a visual representation of the typical TDM workflow are also

provided to aid in the comprehensive evaluation of these tools.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the performance of different software packages in various TDM

applications. The metrics of bias and precision are key indicators of a model's predictive

performance. Bias, often represented as mean prediction error (MPE) or mean percentage

error (MPE%), indicates the systematic deviation of predictions from true values. Precision,

commonly measured by root mean square error (RMSE), reflects the overall predictive

accuracy.

Table 1: Performance Comparison of Bayesian Dosing Software for Vancomycin TDM
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Software/M
odel

Patient
Population

N
Bias (MPE%
or rBias%)

Precision
(RMSE or
rRMSE%)

Citation

PrecisePK

(Goti model)
ICU Patients 139

A priori:

27.44% A

posteriori:

-1.58%

A priori:

68.59% A

posteriori:

37.64%

SmartDose

(Rodvold

model)

ICU Patients 139

A priori:

-1.58% A

posteriori:

-1.58%

A priori:

45.12% A

posteriori:

27.69%

Pharmado

(Buelga

model)

ICU Patients 139

A priori:

-1.58% A

posteriori:

-1.58%

A priori:

45.12% A

posteriori:

27.69%

PrecisePK Critically Ill 19
Median Bias:

5.1%

Accuracy

Range: 0.79-

1.03

BestDose Critically Ill 19 Variable Bias

Most

Accurate

(Variable)

DoseMe Critically Ill 19 Variable Bias

Accuracy

improved with

2nd level

InsightRx Critically Ill 19 Variable Bias

Accuracy

improved with

2nd level

APK Critically Ill 19 Variable Bias
Unreliable

with 2 levels

Table 2: Performance Comparison of TDM Software for Piperacillin in Severe Infections
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Software
Prediction
Type

N

Bias (Mean
Relative
Difference
%)

Precision
(RMSE,
µg/mL)

Citation

MwPharm Population 42 34.68% 60.42

Individual 42 -2.82% -

TDMx Population 42 90.64% 66.62

Individual 42 7.61% 17.86

ID-ODs Population 42 76.43% 68.83

Individual 42 72.38% -

Table 3: Algorithmic Comparison of Population PK Modeling Software
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Software
Estimation
Algorithm

Key
Differentiators

Relative
Performance

Citation

NONMEM
FOCE, FOCEI,

SAEM, etc.

"Gold standard",

command-line

interface,

extensive

validation.

FOCEI can be

slow; newer EM

methods (IMP,

SAEM) can be

faster for

complex models.

Monolix SAEM

User-friendly

GUI, strong

graphical

capabilities,

generally faster

than NONMEM's

FOCEI for

complex models.

Parameter

estimates may

differ slightly

from NONMEM.

Pumas FOCEI

Julia-based,

high-

performance

computing,

integrated

environment.

Parameter

estimates are

"practically

identical" to

NONMEM.

Experimental Protocols
The data presented in the tables above are derived from studies with specific experimental

designs. Understanding these methodologies is crucial for interpreting the results.

Protocol for Vancomycin Bayesian Dosing Software
Comparison (Adapted from Yu et al., 2025 and Turner et
al., 2018)

Patient Population: The studies included adult patients, often from intensive care units (ICUs)

or critically ill populations, who received intravenous vancomycin and had at least one
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steady-state vancomycin concentration measured as part of routine TDM.

Data Collection: For each patient, demographic data (age, weight, sex), clinical data (e.g.,

serum creatinine for renal function assessment), vancomycin dosing history (dose,

frequency, infusion duration), and timed vancomycin concentrations were collected. In some

studies, a rich pharmacokinetic dataset with multiple concentration measurements per

patient was used as a reference standard.

Software Evaluation:

A Priori Prediction: The initial dose recommendations from the software were evaluated

based on patient covariates before any concentration data was input.

A Posteriori Prediction: After inputting one or more measured vancomycin concentrations,

the software's ability to predict subsequent concentrations or estimate the area under the

curve (AUC) was assessed.

Performance Metrics:

Bias: Calculated as the mean prediction error (MPE) or relative bias (rBias), representing

the average percentage difference between predicted and observed concentrations.

Precision: Determined using the root mean square error (RMSE) or relative root mean

square error (rRMSE), which quantifies the overall prediction accuracy.

Accuracy: In some studies, accuracy was reported as the ratio of the software-estimated

AUC to a reference AUC calculated from a rich dataset.

Protocol for Piperacillin TDM Software Comparison
(Adapted from Medellin-Garibay et al., 2022)

Study Design: A prospective observational study was conducted in adult patients with severe

infections receiving piperacillin treatment.

Data and Sample Collection: Patient demographics, clinical characteristics, dosing

information, and blood samples for piperacillin concentration measurement were collected. A

total of 145 plasma concentrations from 42 patients were analyzed.
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Drug Quantification: Plasma concentrations of piperacillin were quantified using a validated

ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS)

method.

Software Prediction:

Population Prediction: The software predicted piperacillin concentrations based on the

built-in population pharmacokinetic models without any patient-specific concentration data.

Individual Prediction: The software's predictions were refined using at least one measured

piperacillin concentration from the individual patient (a posteriori, Bayesian forecasting).

Statistical Analysis: The predictive performance was evaluated by comparing the software-

predicted concentrations with the observed concentrations.

Bias and Precision: The mean relative difference and root mean square error (RMSE)

were calculated to assess bias and precision, respectively.

Agreement: Bland-Altman plots were used to visualize the agreement between predicted

and observed concentrations.

Mandatory Visualization
The following diagrams illustrate the logical workflow of therapeutic drug monitoring using

pharmacokinetic modeling software, a process often referred to as Model-Informed Precision

Dosing (MIPD).
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Figure 1: Workflow of Model-Informed Precision Dosing (MIPD) in TDM.
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Figure 1: Workflow of Model-Informed Precision Dosing (MIPD) in TDM.
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Conclusion
The choice of pharmacokinetic modeling software for TDM is multifaceted and depends on the

specific application, user expertise, and desired level of customization. For clinical TDM

services, user-friendly Bayesian dosing platforms like PrecisePK®, DoseMe®, and MwPharm®

offer streamlined workflows and have demonstrated acceptable predictive performance for

several drugs. However, their accuracy can be variable and may depend on the quality of the

underlying population models and the patient population being treated.

For research and drug development, more powerful and flexible tools such as NONMEM®,

Monolix®, and Pumas™ are indispensable. These platforms allow for the development and

validation of novel population pharmacokinetic models that can then be incorporated into

clinical decision support tools. The choice between them often comes down to a trade-off

between the industry-standard status and extensive history of NONMEM, the user-friendliness

and speed of Monolix, and the high-performance computing capabilities of Pumas.

Ultimately, the successful implementation of TDM relies not only on the software but also on a

comprehensive understanding of pharmacokinetic principles, the specific drug being monitored,

and the characteristics of the patient population. This guide serves as a valuable resource for

professionals in the field to make informed decisions when selecting the most appropriate

software for their TDM needs.

To cite this document: BenchChem. [A Comparative Guide to Pharmacokinetic Modeling
Software for Therapeutic Drug Monitoring]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15546719#comparison-of-different-software-for-
pharmacokinetic-modeling-in-tdm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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